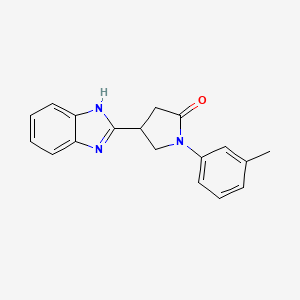
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : The compound is synthesized through various techniques, including one-pot condensation and cyclodehydration, using catalysts like polyphosphoric acid and solvents like toluene. These methods are essential for producing benzimidazole derivatives with specific structural features (Alcalde et al., 1992).
Crystal Structure Analysis : X-ray crystallography and other spectroscopic methods like IR, MS, and NMR are utilized to investigate the crystal and molecular structure of benzimidazole derivatives. This analysis is crucial for understanding the conformation and orientation of the compound's components (Yoon et al., 2011).
Biological and Medicinal Research
Anticancer Activity : Benzimidazole derivatives, including those similar to the queried compound, show potential anticancer properties. Their interactions with DNA and other cellular components are studied to understand their mode of action. For example, their ability to induce apoptosis and cell cycle arrest in carcinoma cells is a key area of research (Zhao et al., 2015).
Vasorelaxant Properties : Some benzimidazole derivatives exhibit significant vasodilation properties, useful in cardiovascular research. QSAR studies help in predicting the vasorelaxant activity of these compounds (Nofal et al., 2013).
Antibacterial Activity : Research into the antibacterial potential of benzimidazole derivatives, including their effectiveness against specific bacterial strains, is another vital application. The synthesis of compounds like azoles, which have high antibacterial activity, is a significant area of focus (Peleckis et al., 2018).
Chemical Properties and Applications
Chemical Transformations and Derivatives : Research into the chemical transformations of benzimidazole derivatives leads to the synthesis of a wide range of compounds. These transformations include alkylation, condensation with aromatic aldehydes, and reactions with nucleophiles, expanding the potential applications of these compounds in various chemical domains (Vaickelionienė et al., 2012).
Coordination Polymers and Complexes : The use of benzimidazole derivatives in constructing coordination polymers and complexes, particularly with metals like cadmium, is explored. These polymers have potential applications in materials science and catalysis (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-5-4-6-14(9-12)21-11-13(10-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBJHARVLODQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)
![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)


![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B2809801.png)
![Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2809802.png)
![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809803.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2809809.png)
